Cobalt perchlorate,hydrate
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Overview
Description
Cobalt perchlorate hydrate is an inorganic chemical compound with the formula Co(ClO₄)₂·nH₂O, where n typically equals 6. This compound exists in two forms: a pink anhydrous form and a dark-red hexahydrate form. Both forms are hygroscopic solids, meaning they readily absorb moisture from the air .
Preparation Methods
Cobalt perchlorate hydrate can be synthesized through several methods:
Reaction with Perchloric Acid: Cobalt metal or cobalt(II) carbonate reacts with perchloric acid, followed by the evaporation of the solution to yield cobalt perchlorate hydrate[ \text{CoCO}_3 + 2 \text{HClO}_4 \rightarrow \text{Co(ClO}_4)_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Reaction with Dichlorine Hexoxide: Anhydrous cobalt(II) perchlorate can be produced by reacting dichlorine hexoxide with cobalt(II) chloride, followed by heating in a vacuum at 75°C.
Chemical Reactions Analysis
Cobalt perchlorate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where cobalt can change its oxidation state.
Substitution Reactions: The perchlorate anion can be substituted by other anions under specific conditions.
Complex Formation: Cobalt perchlorate hydrate can form complexes with various ligands, such as water and ammonia, leading to different coordination compounds.
Scientific Research Applications
Cobalt perchlorate hydrate has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other cobalt compounds and as a catalyst in various chemical reactions.
Biology: It is used in studies involving cobalt’s role in biological systems, particularly in vitamin B12 synthesis.
Medicine: Research into cobalt-based drugs and their potential therapeutic effects often involves cobalt perchlorate hydrate.
Industry: It is used in battery manufacturing and as an oxidizing agent in various industrial processes.
Mechanism of Action
The mechanism of action of cobalt perchlorate hydrate involves its ability to form coordination complexes with various ligands. The cobalt ion can interact with different molecular targets, influencing biochemical pathways and catalytic processes. The perchlorate anion can also participate in oxidation-reduction reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Cobalt perchlorate hydrate can be compared with other metal perchlorates, such as:
Iron(II) Perchlorate: Similar in structure but with different reactivity and applications.
Nickel(II) Perchlorate: Shares some chemical properties but differs in its coordination chemistry.
Copper(II) Perchlorate: Used in similar applications but has distinct redox properties
Cobalt perchlorate hydrate is unique due to its specific coordination chemistry and the ability to form stable complexes with various ligands, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
cobalt(2+);diperchlorate;hexahydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Co.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOBHNYTWJSVKF-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CoH12O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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